

An In-depth Technical Guide to the Molecular Properties of Benzyl-PEG8-acid

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Compound of Interest

Compound Name: *Benzyl-PEG8-acid*

Cat. No.: *B11929423*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and polydispersity of **Benzyl-PEG8-acid**, a commonly utilized polyethylene glycol (PEG) derivative in pharmaceutical sciences and bioconjugation. This document is intended to be a resource for researchers and professionals involved in drug development and related scientific fields.

Core Molecular Characteristics

Benzyl-PEG8-acid is a heterobifunctional linker molecule characterized by a benzyl group at one terminus and a carboxylic acid at the other, connected by a discrete chain of eight ethylene glycol units. These features make it a valuable tool for modifying proteins, peptides, and other molecules to improve their solubility, stability, and pharmacokinetic profiles.

Quantitative Data Summary

The fundamental physicochemical properties of **Benzyl-PEG8-acid** are summarized in the table below. These values are critical for accurate experimental design, stoichiometric calculations, and the interpretation of analytical data.

Property	Value	References
Molecular Weight	488.57 g/mol	[1][2][3]
Exact Mass	488.2600 u	[1]
Chemical Formula	C ₂₄ H ₄₀ O ₁₀	[1]
Polydispersity Index (PDI)	1 (theoretically)	

Understanding Polydispersity in the Context of Benzyl-PEG8-acid

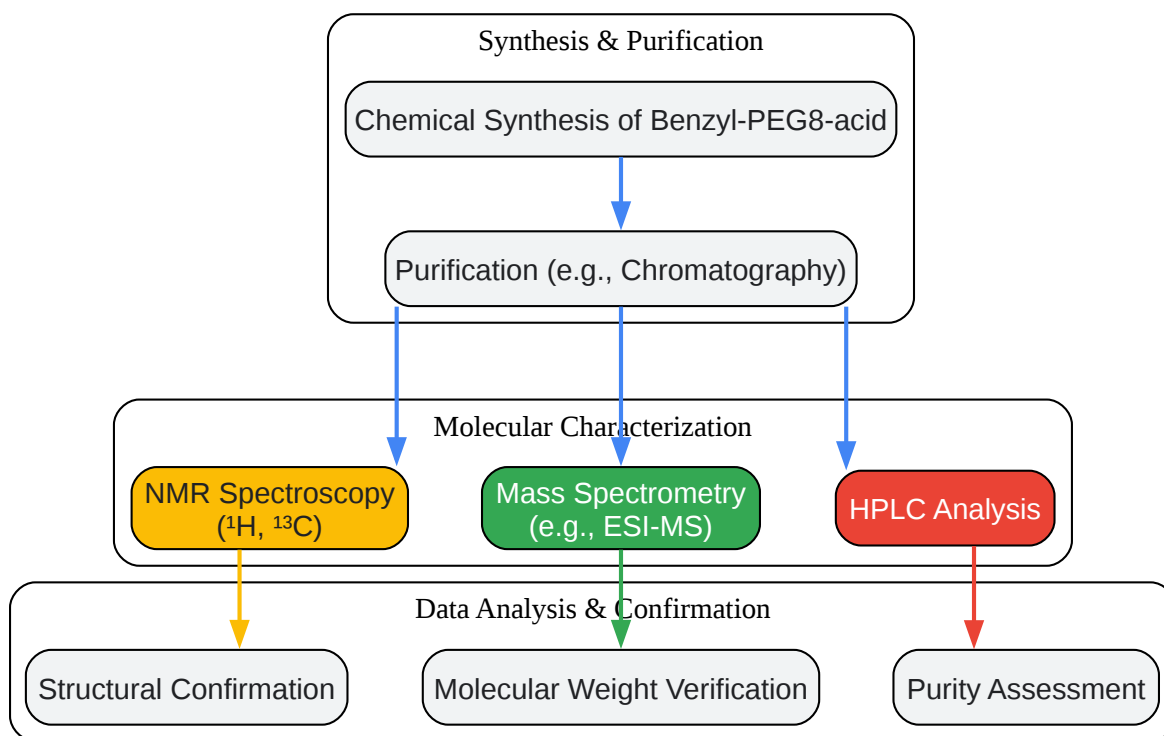
The Polydispersity Index (PDI) is a measure of the heterogeneity of chain lengths in a polymer sample. It is calculated as the ratio of the weight-average molecular weight (M_w) to the number-average molecular weight (M_n). For a perfectly uniform, or monodisperse, polymer where all chains have the same length, the PDI is exactly 1.

Benzyl-PEG8-acid is a discrete molecule with a precisely defined chemical structure, containing exactly eight ethylene glycol repeating units. Unlike polymeric PEG, which consists of a distribution of different chain lengths, **Benzyl-PEG8-acid** is synthesized to have a single molecular weight. Therefore, it is considered to be monodisperse, with a theoretical PDI of 1. This high level of homogeneity is crucial for applications in drug delivery and bioconjugation, where precise control over the molecular structure of the final conjugate is essential for ensuring consistent efficacy and safety.

Experimental Characterization Protocols

The molecular weight and purity of **Benzyl-PEG8-acid** are typically confirmed using a combination of standard analytical techniques. While specific, detailed experimental protocols for this exact molecule are proprietary to manufacturers, a general workflow for its characterization is outlined below.

General Experimental Workflow for Characterization



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A general workflow for the synthesis and characterization of **Benzyl-PEG8-acid**.

Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This technique is used to confirm the presence of characteristic protons in the molecule, such as those on the benzyl group, the ethylene glycol backbone, and the terminal acid group. The integration of the proton signals can be used to verify the ratio of these structural components.
 - ^{13}C NMR: This provides information about the carbon skeleton of the molecule, confirming the presence of the expected number and types of carbon atoms.

- Mass Spectrometry (MS):
 - Electrospray Ionization Mass Spectrometry (ESI-MS) is a common method for determining the molecular weight of PEG derivatives. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of **Benzyl-PEG8-acid** (e.g., $[M+H]^+$ or $[M+Na]^+$), which will confirm its molecular weight.
- High-Performance Liquid Chromatography (HPLC):
 - Reversed-phase HPLC is often employed to assess the purity of the compound. A pure sample of **Benzyl-PEG8-acid** should ideally yield a single, sharp peak in the chromatogram. The presence of multiple peaks would indicate impurities or the presence of PEG chains of different lengths.

By combining these techniques, researchers can confidently verify the identity, molecular weight, and purity of **Benzyl-PEG8-acid** before its use in further applications. This rigorous characterization is fundamental to ensuring the reproducibility and reliability of experimental results in drug development and other scientific research.

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